molecular formula C33H32N2O3 B13818125 (1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol

Cat. No.: B13818125
M. Wt: 504.6 g/mol
InChI Key: DHBKAQUJRFTZOM-OUDZLNJNSA-N
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Description

The compound (1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol is a complex organic molecule characterized by its intricate heptacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol: can be compared with other heptacyclic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C33H32N2O3

Molecular Weight

504.6 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol

InChI

InChI=1S/C33H32N2O3/c36-33-17-24-23-8-4-5-9-25(23)34-29(24)31-32(33)14-15-35(18-20-10-11-20)27(33)16-22-12-13-26(30(38-31)28(22)32)37-19-21-6-2-1-3-7-21/h1-9,12-13,20,27,31,34,36H,10-11,14-19H2/t27-,31+,32+,33-/m1/s1

InChI Key

DHBKAQUJRFTZOM-OUDZLNJNSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)OCC8=CC=CC=C8)O5)O)C9=CC=CC=C9N6

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)OCC8=CC=CC=C8)O5)O)C9=CC=CC=C9N6

Origin of Product

United States

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